Nonanal

Description

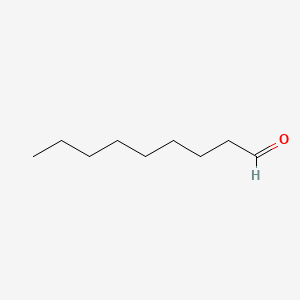

Structure

3D Structure

Properties

IUPAC Name |

nonanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHFUZHODSMOHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Record name | NONANAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021639 | |

| Record name | Nonanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nonanal is a clear brown liquid characterized by a rose-orange odor. Insoluble in water. Found in at least 20 essential oils, including rose and citrus oils and several species of pine oil., Liquid, Colorless liquid with a floral odor; Insoluble in water (96 mg/L at 25 deg C); [HSDB] Brown liquid; [CAMEO] Colorless liquid; [MSDSonline], colourless to yellow liquid/fruity odour | |

| Record name | NONANAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nonanal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonanal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8116 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Nonanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/271/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

374 to 378 °F at 760 mmHg (NTP, 1992), 195 °C | |

| Record name | NONANAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NONANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7229 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

182 °F (NTP, 1992), 64 °C (147 °F) - closed cup | |

| Record name | NONANAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NONANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7229 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble (<1mg/ml) (NTP, 1992), In water, 96 mg/L at 25 °C, Soluble in ethyl ether, chloroform, Soluble in three volumes 70% alcohol, in mineral oil; insoluble in glycerol, soluble in alcohol, most fixed oils, propylene glycol; insoluble in glycerol, 1 ml in 3 ml of 70% alcohol (in ethanol) | |

| Record name | NONANAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NONANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7229 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nonanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/271/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8264 at 72 °F (NTP, 1992) - Less dense than water; will float, 0.8264 g/cu cm at 22 °C, 0.820-0.830 | |

| Record name | NONANAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NONANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7229 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nonanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/271/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.37 [mmHg], 3.7X10-1 mm Hg at 25 °C /Extrapolated/ | |

| Record name | Nonanal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8116 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NONANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7229 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

124-19-6, 75718-12-6 | |

| Record name | NONANAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nonanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aldehydes, C9-11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075718126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NONANAL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonanal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L2WBY9K6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NONANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7229 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

145 °F (NTP, 1992), -19.3 °C | |

| Record name | NONANAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NONANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7229 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

What are the chemical and physical properties of Nonanal?

An In-depth Technical Guide to the Chemical and Physical Properties of Nonanal (B32974)

Introduction

This compound (CAS No. 124-19-6), also known as Aldehyde C-9 or Pelargonaldehyde, is a saturated fatty aldehyde that is a key component in the fragrance and flavor industries.[1][2][3] It is a colorless to light yellow liquid characterized by a distinctive fatty, rose-orange, or citrus-like odor.[1][2][4] Naturally, this compound is found in at least 20 essential oils, including rose and citrus oils.[1][4] Commercially, it is often produced via the hydroformylation of 1-octene (B94956) or the catalytic oxidation of n-nonanol.[1][3] In the research and drug development sectors, this compound is studied as a potential biomarker for oxidative stress and serves as a reference standard in analytical chemistry.[5] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its analysis, and key synthesis pathways.

Chemical and Physical Properties

The properties of this compound have been determined through various experimental and computational methods. The following tables summarize the key quantitative data.

Table 1: General and Molecular Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4][6] |

| Synonyms | Aldehyde C-9, Pelargonaldehyde, n-Nonylaldehyde | [3][7][8] |

| CAS Number | 124-19-6 | [3][9][10] |

| Molecular Formula | C₉H₁₈O | [4][6][10] |

| Molecular Weight | 142.24 g/mol | [4][7][9][10] |

| SMILES | CCCCCCCCC=O | [3][4][9] |

| InChI Key | GYHFUZHODSMOHU-UHFFFAOYSA-N | [4][6][9] |

Table 2: Physical Properties

| Property | Value | Source(s) |

| Physical Description | Clear, colorless to light yellow or brown liquid.[1][4][7][10] | [1][4][7][10] |

| Odor | Fatty, waxy, with a rose-orange or citrus-like character.[1][4] | [1][4] |

| Boiling Point | 191-195 °C at 760 mmHg.[3][4][11] | [3][4][11] |

| 93 °C at 23 mmHg.[1][2][9][12] | ||

| Melting Point | -18 °C to -19.3 °C.[1][3][4][13] | [1][3][4][13] |

| Density | 0.827 g/mL at 25 °C.[1][3][9][10] | [1][3][9][10] |

| 0.8264 g/mL at 22.2 °C (72 °F).[7] | ||

| Vapor Pressure | ~0.26 - 0.37 mmHg at 25 °C.[1][4][9] | [1][4][9] |

| 0.532 mmHg at 25 °C.[13] | ||

| Refractive Index | n20/D 1.421 - 1.429.[6][9][10][13] | [6][9][10][13] |

Table 3: Solubility Data

| Solvent | Solubility | Source(s) |

| Water | Insoluble; 96 mg/L at 25 °C.[3][4][7] | [3][4][7] |

| Ethanol | Soluble (1 mL in 3 mL of 70% alcohol).[4] | [4] |

| Ethyl Ether | Soluble.[4] | [4] |

| Chloroform | Soluble.[4] | [4] |

| Glycerol | Insoluble.[4] | [4] |

| Propylene Glycol | Soluble.[4] | [4] |

| Mineral Oil | Soluble.[4] | [4] |

| Fixed Oils | Soluble.[4] | [4] |

Table 4: Safety and Hazard Data

| Property | Value | Source(s) |

| Flash Point | 64 °C (147 °F) - closed cup.[1][4][9][14] | [1][4][9][14] |

| Autoignition Temperature | 195 °C (383 °F).[14] | [14] |

| Hazard Statements | Combustible liquid.[14][15][16] Causes skin and eye irritation.[7][16] Toxic or harmful to aquatic life.[14][17] | [7][14][15][16][17] |

| Stability | Stable under normal conditions.[1][12][15] Sensitive to air.[1][7] | [1][7][12][15] |

| Incompatibilities | Strong oxidizing agents.[1][12][15] | [1][12][15] |

Synthesis of this compound

This compound is produced commercially through two primary synthetic routes, which are illustrated in the diagram below. The hydroformylation of 1-octene is a common industrial method, as is the catalytic oxidation of the corresponding alcohol, n-nonanol.[1][3]

Experimental Protocols

Accurate quantification and identification of this compound, particularly in complex biological matrices, require robust analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) is a frequently employed technique.[5][18]

Protocol: Quantification of this compound in Biological Samples using GC-MS with an Internal Standard

This protocol provides a general framework for the analysis of this compound. For optimal results, method validation and optimization for the specific matrix are critical. The use of a deuterated internal standard, such as this compound-d18, is highly recommended to correct for matrix effects and variations during sample preparation.[5][19]

1. Reagents and Materials:

-

High-purity solvents (e.g., hexane, methanol).

-

This compound analytical standard.

-

This compound-d18 (or other suitable deuterated internal standard).[5]

-

Derivatizing agent (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride, PFBHA).

-

Inert gas for evaporation (e.g., Nitrogen).

-

Solid Phase Microextraction (SPME) fibers (optional, for headspace analysis).

2. Sample Preparation:

-

Internal Standard Spiking: To a known volume or weight of the sample (e.g., plasma, tissue homogenate, or cell lysate), add a precise amount of this compound-d18 internal standard solution.[5] This should be done at the earliest stage to account for analyte loss throughout the procedure.

-

Extraction:

-

Liquid-Liquid Extraction (LLE): Add a water-immiscible organic solvent (e.g., hexane) to the sample. Vortex vigorously to ensure thorough mixing and partitioning of this compound into the organic layer. Centrifuge to separate the phases and carefully collect the organic supernatant.

-

Solid Phase Extraction (SPE): Condition an appropriate SPE cartridge. Load the sample, wash away interferences with a weak solvent, and then elute the analyte with a stronger organic solvent.

-

-

Derivatization (Optional but Recommended): To improve chromatographic performance and detection sensitivity, convert the aldehyde to a more stable, less volatile derivative. For example, react the extract with PFBHA to form the corresponding oxime.

-

Concentration: Evaporate the solvent under a gentle stream of nitrogen to the desired final volume. Avoid complete dryness. Reconstitute in a suitable solvent for GC injection if necessary.

3. GC-MS Analysis:

-

Gas Chromatograph (GC):

-

Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5).[20]

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample.

-

Temperature Program: Develop a temperature gradient that effectively separates this compound from other volatile compounds in the matrix. An example might be: initial temp 40°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

-

-

Mass Spectrometer (MS):

-

Ionization: Use Electron Ionization (EI).

-

Acquisition Mode: Operate in Selected Ion Monitoring (SIM) mode for highest sensitivity and specificity. Monitor characteristic ions for both native this compound and the deuterated internal standard. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[21]

-

4. Data Analysis:

-

Identify the peaks for this compound and this compound-d18 based on their retention times and specific m/z ratios.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Quantify the concentration of this compound in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of the analytical standard and a constant concentration of the internal standard.

References

- 1. 1-Nonanal CAS#: 124-19-6 [m.chemicalbook.com]

- 2. 1-Nonanal | 124-19-6 [chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C9H18O | CID 31289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. A15908.22 [thermofisher.com]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. This compound [webbook.nist.gov]

- 9. 壬醛 95% | Sigma-Aldrich [sigmaaldrich.com]

- 10. chemimpex.com [chemimpex.com]

- 11. This compound [chembk.com]

- 12. 124-19-6 CAS MSDS (1-Nonanal) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. Page loading... [wap.guidechem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. vigon.com [vigon.com]

- 18. Method Development for the Analysis of Nonylphenol in Different Types of Packaging | National Agricultural Library [nal.usda.gov]

- 19. benchchem.com [benchchem.com]

- 20. This compound [webbook.nist.gov]

- 21. This compound [webbook.nist.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Natural Sources and Occurrence of Nonanal (B32974) in Essential Oils

Introduction to this compound

This compound (C₉H₁₈O), also known as Aldehyde C-9 or pelargonaldehyde, is a saturated fatty aldehyde with a characteristic waxy, citrus, and floral aroma reminiscent of orange peel and rose.[1][2] It is a colorless to pale yellow liquid that occurs naturally in a wide variety of plants and is a component of many essential oils.[3] Biochemically, this compound is formed through the reduction of nonanoic acid and plays a role in plant metabolism.[4] Beyond its aromatic properties, this compound is involved in various biological interactions, acting as a semiochemical that can attract certain insects.[5] In research, it is noted for its potential cytotoxic and antioxidant activities, which may contribute to the inhibition of cancer cell proliferation.[6] Its presence, even in trace amounts, can significantly influence the overall fragrance profile of an essential oil and may contribute to its biological activity.

Natural Occurrence and Sources

This compound is broadly distributed in the plant kingdom. It is a known constituent in over 20 essential oils and has been identified in numerous citrus fruits, spices, and trees.[3][4]

Key natural sources include:

-

Citrus Fruits: Oils from orange and lemon peels are notable sources.[1]

-

Flowers: Rose oil (Rosa damascena) and Eurya japonica (flower) contain this compound, contributing to their complex floral scents.[1][7]

-

Herbs and Spices: It is found in coriander (Coriandrum sativum), ginger (Zingiber officinale), and hops (Humulus lupulus).[4][5]

-

Other Plants: this compound has also been reported in green tea (Camellia sinensis) and various species of pine oil.[4]

Quantitative Analysis of this compound in Essential Oils

The concentration of this compound in essential oils varies significantly depending on the plant species, geographical origin, harvest time, and extraction method. In many well-known essential oils, such as those from citrus or rose, this compound is a minor or trace component, while in others, it can be a major constituent. The following table summarizes quantitative data from various studies.

| Plant Species | Common Name | Plant Part | This compound Concentration (%) | Reference |

| Thymelaea hirsuta | - | Aerial Parts | 10.39 ± 3.21 | [8] |

| Eurya japonica | Japanese Eurya | Flower | 7.4 | [7] |

| Zingiber officinale | Ginger | Rhizome | 0.005 (50 ppm) | [4] |

| Ruta graveolens | Common Rue | Aerial Parts | Present, but not a major component¹ | [1][3][5] |

| Coriandrum sativum | Coriander | Herb/Seed | Present, but typically minor² | [4][9][10][11] |

¹ In Ruta graveolens essential oil, the major components are typically ketones like 2-Undecanone and 2-Nonanone.[1][3] ² The essential oil of Coriander is often dominated by linalool (B1675412) or other aliphatic aldehydes like decanal (B1670006) and (2E)-dodecenal.[4][10][11]

Biosynthesis and Biological Roles of this compound

Biosynthesis Pathway

This compound is a medium-chain fatty aldehyde derived from fatty acid metabolism. The direct precursor is nonanoic acid, which is reduced at its carboxy group to form the corresponding aldehyde. This conversion is a fundamental biochemical transformation in plant cells.

Caption: Simplified biosynthetic pathway of this compound from fatty acid metabolism.

Biological Roles

In plants, this compound is not merely a waste product but serves multiple functions. It is a key contributor to the plant's aromatic profile, which is crucial for attracting pollinators. It is also involved in plant defense mechanisms and can act as a semiochemical, influencing the behavior of insects.

Caption: Logical relationships illustrating the primary roles of this compound in plants.

Methodologies for Extraction and Analysis

The accurate quantification of this compound in essential oils requires robust extraction and analytical techniques. Hydrodistillation followed by Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.

Experimental Protocol: Hydrodistillation

Hydrodistillation is a common method for extracting volatile compounds from plant material.

-

Sample Preparation: Air-dry the plant material (e.g., leaves, flowers, rhizomes) to reduce moisture content. Grind the dried material to a coarse powder to increase the surface area for efficient oil extraction.

-

Apparatus Setup: Place a known quantity (e.g., 100 g) of the powdered plant material into a round-bottom flask. Add distilled water until the material is fully submerged. Set up a Clevenger-type apparatus for distillation.

-

Distillation: Gently heat the flask. As the water boils, the steam passes through the plant material, rupturing the oil glands and releasing the volatile essential oil.

-

Condensation & Separation: The steam and essential oil vapor mixture travels into the condenser. Upon cooling, the vapor condenses back into a liquid. Because the essential oil is generally immiscible with water, it forms a separate layer in the collection tube of the Clevenger apparatus.

-

Oil Collection: Collect the upper oily layer. Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water. Store the oil in a sealed, dark glass vial at 4°C until analysis.

Experimental Protocol: GC-MS Quantification

GC-MS is used to separate, identify, and quantify the individual components of the essential oil.

-

Sample Preparation: Prepare a dilute solution of the essential oil (e.g., 1 µL of oil in 1 mL of a suitable solvent like hexane (B92381) or methanol).[12] If using an internal standard for absolute quantification, add a known amount of a compound not present in the oil (e.g., nonane) to the sample.

-

GC-MS System & Conditions:

-

Gas Chromatograph: Agilent GC system (or equivalent).

-

Column: Use a non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[12]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injection: Inject 1 µL of the diluted sample in split mode (e.g., split ratio 50:1).[11] Set the injector temperature to 250°C.

-

Oven Temperature Program: A typical program starts at a lower temperature and gradually increases. Example: Initial temperature of 60°C, hold for 2 minutes, then ramp at 3°C/min to 240°C.[12]

-

-

Mass Spectrometer Conditions:

-

Compound Identification & Quantification:

-

Identification: Identify this compound by comparing its mass spectrum and retention index with those of a known standard and entries in mass spectral libraries (e.g., NIST, Wiley).[11]

-

Quantification: Calculate the relative percentage of this compound based on its peak area relative to the total peak area of all identified compounds (peak area normalization).

-

Visualization of Experimental Workflow

Caption: General experimental workflow for this compound analysis in essential oils.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. GC/MS and HPLC/PDA characterization of essential oils and phenolic compounds from the aerial parts of common rue (Ruta graveolens) -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]

- 6. Authenticity analysis of citrus essential oils by HPLC-UV-MS on oxygenated heterocyclic components - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. japsonline.com [japsonline.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. allresearchjournal.com [allresearchjournal.com]

An In-depth Technical Guide on Nonanal Biosynthesis Pathways in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonanal (B32974), a nine-carbon saturated aldehyde, is a significant volatile organic compound (VOC) in plants, playing crucial roles in plant defense, signaling, and as a precursor for various industrially important compounds.[1][2] Understanding the intricate biosynthetic pathways of this compound is paramount for researchers in plant biology, agriculture, and for professionals in the fragrance, flavor, and pharmaceutical industries. This technical guide provides a comprehensive overview of the core this compound biosynthesis pathways in plants, detailing the enzymatic and non-enzymatic routes, key enzymes, and precursor molecules. It includes a compilation of available quantitative data, detailed experimental protocols for key analytical methods, and visualizations of the described pathways and workflows to facilitate a deeper understanding of this vital metabolic process.

Core Biosynthesis Pathways of this compound

Plants have evolved multiple pathways for the biosynthesis of this compound, primarily categorized into two main routes: the well-established Lipoxygenase (LOX) pathway and the more recently elucidated pathway involving the oxidative cleavage of unsaturated hydrocarbons in the cuticular wax.

The Lipoxygenase (LOX) Pathway

The lipoxygenase (LOX) pathway, also known as the oxylipin pathway, is a major route for the production of a variety of fatty acid-derived signaling molecules and volatile compounds, including this compound.[3][4] This pathway is typically initiated in response to tissue damage caused by mechanical wounding or herbivory.[5]

The key steps in the LOX pathway leading to this compound are:

-

Release of Polyunsaturated Fatty Acids (PUFAs): Upon cell damage, lipases release polyunsaturated fatty acids, primarily linoleic acid (C18:2) and α-linolenic acid (C18:3), from membrane lipids.[4]

-

Hydroperoxidation by Lipoxygenase (LOX): Lipoxygenases (LOXs) are non-heme iron-containing dioxygenases that catalyze the stereo- and regio-specific insertion of molecular oxygen into PUFAs.[3] Specifically, 9-lipoxygenase (9-LOX) oxygenates linoleic or linolenic acid at the C-9 position, forming 9-hydroperoxyoctadecadienoic acid (9-HPOD) or 9-hydroperoxyoctadecatrienoic acid (9-HPOT), respectively.[6][7]

-

Cleavage by Hydroperoxide Lyase (HPL): The resulting 9-hydroperoxides are then cleaved by the enzyme hydroperoxide lyase (HPL), a specialized cytochrome P450 enzyme (CYP74 family).[8] This cleavage of 9-HPOD results in the formation of a C9 aldehyde, (3Z)-nonenal, and 9-oxononanoic acid.[3] The (3Z)-nonenal can then be isomerized to (2E)-nonenal or reduced to this compound.

Alkene Oxidation Pathway

Recent research has unveiled a parallel pathway for this compound biosynthesis that is independent of the LOX pathway and is associated with the plant's cuticular wax. This pathway involves the spontaneous oxidation of very-long-chain alkenes.

The proposed steps are:

-

Biosynthesis of Very-Long-Chain Alkenes: Plants synthesize very-long-chain alkenes as components of their cuticular wax.

-

Spontaneous Oxidation: These unsaturated wax components can undergo spontaneous oxidation, a process analogous to the LOX-catalyzed reaction but occurring non-enzymatically.

-

Oxidative Cleavage: The oxidative cleavage of a cis-9-alkene at the double bond can generate two aldehyde products: this compound (a C9 aldehyde) and a long-chain aldehyde.

This pathway challenges the traditional view of cuticular waxes as inert, protective layers, suggesting they can be reactive precursors for volatile signaling compounds like this compound.

Quantitative Data on this compound Production

Quantifying the production of this compound in plants is essential for understanding its physiological roles and for various industrial applications. However, the emission rates and concentrations of this compound can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions (e.g., stress). The following table summarizes available quantitative data on aldehyde production in plants, including this compound where specified. It is important to note that direct comparative studies across a wide range of species under standardized conditions are limited.

| Plant Species | Tissue/Condition | Aldehyde(s) Measured | Concentration/Emission Rate | Reference(s) |

| Wheat (Triticum aestivum) | Root tips (Al-sensitive genotype, 24h Al stress) | This compound | > 10 nmol g⁻¹ FW | |

| Red Cabbage (Brassica oleracea) | Leaves (Drought-stressed, Zn-deficient) | Malondialdehyde (MDA) | ~70 nmol g⁻¹ FW | |

| Wheat (Triticum aestivum) | Leaves (Drought-stressed) | Malondialdehyde (MDA) | ~12 nmol g⁻¹ FW | |

| Pinus taeda | Needles (Drought-stressed) | Various metabolites (sugars, phytohormones) | Significant changes observed | [5] |

Note: FW denotes Fresh Weight. The data presented are indicative and highlight the variability in aldehyde production under different conditions. Malondialdehyde (MDA) is a common marker for lipid peroxidation and is often measured as an indicator of oxidative stress, which is linked to aldehyde formation.

Detailed Experimental Protocols

Accurate and reproducible experimental methods are crucial for studying this compound biosynthesis. This section provides detailed protocols for key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

GC-MS is the gold standard for the identification and quantification of volatile compounds like this compound.

3.1.1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)

-

Plant Material: Collect fresh plant tissue (e.g., leaves, flowers) and weigh a precise amount (e.g., 0.5 - 2.0 g) into a headspace vial (e.g., 20 mL).

-

Internal Standard: Add a known amount of an internal standard (e.g., deuterated this compound or another compound not present in the sample) to the vial for quantification.

-

Incubation: Seal the vial and incubate it at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 30-60 minutes) to allow volatiles to accumulate in the headspace.

-

SPME Fiber Exposure: Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

3.1.2. GC-MS Analysis

-

Desorption: Immediately after extraction, desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250 °C) for a few minutes (e.g., 2-5 minutes) in splitless mode.

-

Gas Chromatograph (GC) Conditions:

-

Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: A typical program could be: initial temperature of 40 °C for 2 min, ramp at 5 °C/min to 150 °C, then ramp at 10 °C/min to 250 °C, and hold for 5 min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Quantification: For targeted quantification of this compound, Selected Ion Monitoring (SIM) mode can be used, monitoring characteristic ions of this compound (e.g., m/z 57, 70, 84, 142) to increase sensitivity and reduce matrix interference.

-

Lipoxygenase (LOX) Activity Assay (Spectrophotometric)

This assay measures the activity of LOX by monitoring the formation of conjugated dienes from a fatty acid substrate, which absorb light at 234 nm.

-

Enzyme Extraction:

-

Homogenize fresh plant tissue (e.g., 1 g) in an ice-cold extraction buffer (e.g., 5 mL of 0.1 M phosphate (B84403) buffer, pH 7.0, containing protease inhibitors).

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4 °C for 20 minutes.

-

Collect the supernatant, which contains the crude enzyme extract.

-

-

Assay Mixture:

-

In a quartz cuvette, prepare a reaction mixture containing:

-

Phosphate buffer (0.1 M, pH 7.0)

-

Substrate solution (e.g., linoleic acid, final concentration 0.1 mM)

-

Enzyme extract (add a small volume, e.g., 20-100 µL, to initiate the reaction)

-

-

-

Measurement:

-

Immediately after adding the enzyme extract, monitor the increase in absorbance at 234 nm for several minutes using a spectrophotometer.

-

The rate of increase in absorbance is proportional to the LOX activity.

-

-

Calculation of Activity:

-

Calculate the enzyme activity using the molar extinction coefficient of the hydroperoxide product (ε = 25,000 M⁻¹ cm⁻¹). One unit of LOX activity is often defined as the amount of enzyme that catalyzes the formation of 1 µmol of hydroperoxide per minute.

-

Hydroperoxide Lyase (HPL) Activity Assay (Spectrophotometric)

This assay indirectly measures HPL activity by monitoring the decrease in the concentration of its hydroperoxide substrate, which absorbs at 234 nm.

-

Enzyme and Substrate Preparation:

-

Prepare the crude enzyme extract as described for the LOX assay.

-

Prepare the hydroperoxide substrate (e.g., 9-HPOD) enzymatically using purified lipoxygenase and linoleic acid.

-

-

Assay Mixture:

-

In a quartz cuvette, mix the enzyme extract with a buffered solution of the hydroperoxide substrate.

-

-

Measurement:

-

Monitor the decrease in absorbance at 234 nm over time. The rate of decrease is proportional to the total hydroperoxide-degrading activity, including HPL.

-

-

Note: This method is not specific to HPL and measures the activity of all hydroperoxide-degrading enzymes. For specific HPL activity, the formation of the aldehyde product (e.g., nonenal) should be measured by GC-MS.

Conclusion

The biosynthesis of this compound in plants is a multifaceted process involving at least two distinct pathways: the enzymatic LOX pathway and the non-enzymatic oxidation of cuticular alkenes. The LOX pathway, initiated by cellular damage, provides a rapid route for the production of this compound and other signaling molecules. The alkene oxidation pathway highlights the dynamic nature of the plant cuticle, suggesting a continuous, low-level release of this compound.

Further research is needed to fully elucidate the relative contributions of these pathways in different plant species and under various environmental conditions. The development of standardized quantitative methods will be crucial for comparing this compound production across studies and for harnessing these biosynthetic pathways for industrial applications. The detailed protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers and professionals seeking to delve deeper into the fascinating world of plant volatile biosynthesis.

References

- 1. Frontiers | Prediction and Utilization of Malondialdehyde in Exotic Pine Under Drought Stress Using Near-Infrared Spectroscopy [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Targeted and untargeted metabolomics reveals deep analysis of drought stress responses in needles and roots of Pinus taeda seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid determination of C6-aldehydes in tomato plant emission by gas chromatography-mass spectrometry and solid-phase microextraction with on-fiber derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Nonanal: A Volatile Organic Compound Biomarker for Disease Detection and Monitoring

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile organic compounds (VOCs) present in human breath, skin, and other biological fluids are gaining significant traction as non-invasive biomarkers for diagnosing and monitoring a range of pathological conditions.[1][2] Among these, nonanal (B32974), a saturated aldehyde, has emerged as a particularly promising biomarker for several diseases, including lung and breast cancer, as well as conditions associated with oxidative stress.[3] Elevated levels of this compound are often linked to increased lipid peroxidation of polyunsaturated fatty acids in cell membranes, a key process in cellular damage.[4][5] This technical guide provides a comprehensive overview of this compound as a VOC biomarker, detailing its biochemical origins, its association with various diseases, analytical methodologies for its detection, and relevant experimental protocols.

Biochemical Origins and Significance

This compound is a byproduct of the oxidative degradation of ω-6 polyunsaturated fatty acids (PUFAs), such as linoleic acid and arachidonic acid, which are abundant components of cellular membranes.[6][7] This process, known as lipid peroxidation, is initiated by reactive oxygen species (ROS) that attack the double bonds in PUFAs.[5][8] The resulting lipid hydroperoxides are unstable and can undergo cleavage to form a variety of aldehydes, including this compound.[9]

Increased production of this compound is a hallmark of oxidative stress, a condition characterized by an imbalance between the production of ROS and the body's ability to detoxify these reactive intermediates.[10][11] Oxidative stress is implicated in the pathogenesis of numerous diseases, making this compound a valuable indicator of underlying cellular damage and disease processes.[6][12]

This compound as a Biomarker in Disease

Elevated levels of this compound have been reported in the exhaled breath and skin headspace of patients with various diseases, highlighting its potential as a non-invasive diagnostic and monitoring tool.

Lung Cancer

Multiple studies have identified this compound as a potential biomarker for lung cancer. Its concentration is often significantly higher in the breath of lung cancer patients compared to healthy individuals.[2][4] This is attributed to the increased oxidative stress and lipid peroxidation occurring in cancerous tissues.[13] The detection of this compound, often in combination with other VOCs, offers a promising avenue for early-stage lung cancer screening, which is crucial for improving patient outcomes.[4][14][15]

Breast Cancer

Research also points to the potential of this compound as a biomarker for breast cancer.[16][17] Changes in the metabolic processes of cancer cells can lead to a distinct VOC profile, with this compound being one of the key compounds identified.[18] The analysis of VOCs from breath or blood presents a non-invasive alternative or supplement to traditional screening methods like mammography.[19]

Oxidative Stress-Related Conditions

Given its origin in lipid peroxidation, this compound is a recognized marker for systemic oxidative stress.[10] Conditions such as diabetes, neurodegenerative diseases, and inflammatory disorders are all associated with elevated oxidative stress and, consequently, may exhibit altered this compound levels.[5][6][11] Monitoring this compound could therefore provide insights into the progression of these diseases and the effectiveness of antioxidant therapies.

Quantitative Analysis of this compound

The concentration of this compound in biological samples can vary significantly between healthy individuals and those with disease. The following table summarizes representative quantitative data from various studies.

| Disease State | Sample Type | Patient Group | This compound Concentration |

| General Population | Breath | Healthy Adults (n=692) | Mean: 0.60 ppb |

| Lung Cancer | Breath | Lung Cancer Patients | Significantly elevated vs. controls |

| Aging-Related Body Odor | Skin Headspace | 40-70 years old | 0.85–4.35 ppm |

Note: Concentrations can vary based on the analytical method, sample collection procedure, and patient population. Direct comparison between studies should be made with caution.[20][21]

Analytical Methodologies and Experimental Protocols

Accurate and sensitive detection of this compound in complex biological matrices requires sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for VOC analysis, often coupled with a pre-concentration step like solid-phase microextraction (SPME).[22][23] Other real-time analysis techniques like selected ion flow tube mass spectrometry (SIFT-MS) are also employed.[24][25]

Key Analytical Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds in a sample, which are then identified and quantified by their mass-to-charge ratio.[26] It offers high sensitivity and specificity.[27]

-

Solid-Phase Microextraction (SPME): SPME is a solvent-free sample preparation technique where a coated fiber is used to extract and concentrate VOCs from a sample's headspace before GC-MS analysis.[23][28]

-

Selected Ion Flow Tube Mass Spectrometry (SIFT-MS): SIFT-MS is a real-time analytical technique that can directly quantify VOCs in air or breath samples to parts-per-trillion levels without the need for pre-concentration or chromatography.[29][30][31]

Experimental Protocol: SPME-GC-MS for Breath this compound Analysis

This protocol provides a generalized workflow for the analysis of this compound in exhaled breath using SPME-GC-MS.

1. Subject Preparation and Breath Collection:

-

Fasting: To minimize the influence of food-derived VOCs, subjects should fast for at least 8 hours prior to sample collection.[22]

-

Environmental Control: Breath collection should occur in a controlled environment with low background VOC levels.[22]

-

Sample Collection: Subjects exhale into a specialized, inert collection bag or device. The end-tidal breath, which is rich in alveolar air, is typically collected.

2. SPME Headspace Extraction:

-

The collected breath sample is transferred to a sealed vial.

-

An SPME fiber, commonly coated with a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) stationary phase, is exposed to the headspace of the vial.[28][32]

-

The vial is incubated at a controlled temperature (e.g., 50-70°C) for a specific duration (e.g., 30-45 minutes) to allow for the adsorption of VOCs onto the fiber.[23][33]

3. GC-MS Analysis:

-

The SPME fiber is retracted and immediately inserted into the heated injection port of the gas chromatograph (e.g., 250°C), where the trapped analytes are thermally desorbed.[28]

-

The desorbed compounds are separated on a capillary column (e.g., DB-1).[23]

-

The separated compounds are then introduced into the mass spectrometer for detection and quantification. The mass analyzer is often operated in selected ion monitoring (SIM) mode for enhanced sensitivity towards target analytes like this compound.[27]

4. Data Analysis:

-

The resulting chromatograms are processed to identify and quantify the peak corresponding to this compound.

-

Quantification is typically achieved by comparing the peak area to that of a known concentration of a stable isotope-labeled internal standard, such as this compound-d18, which is added to the sample prior to analysis.[22]

Visualizations: Pathways and Workflows

Signaling Pathway: Lipid Peroxidation and this compound Formation

Caption: Lipid peroxidation pathway leading to this compound formation.

Experimental Workflow: this compound Breath Analysis

Caption: Workflow for this compound analysis in breath samples.

Challenges and Future Perspectives

While this compound shows great promise as a biomarker, several challenges remain. These include standardizing sample collection and analytical procedures to ensure inter-laboratory reproducibility, and accounting for confounding factors such as diet, medication, and environmental exposures that can influence VOC profiles.[20]

Future research will likely focus on large-scale clinical validation studies to establish definitive concentration cutoff values for specific diseases. Additionally, the development of portable, real-time sensors for this compound detection could pave the way for point-of-care diagnostics.[21] The integration of this compound with other biomarkers in a multi-marker panel could also enhance diagnostic accuracy.[19]

Conclusion

This compound is a significant VOC biomarker with strong links to oxidative stress and the pathophysiology of several major diseases, including lung and breast cancer. Its non-invasive detection in breath and skin provides a valuable window into the metabolic state of an individual. With ongoing advancements in analytical technologies and further clinical validation, this compound is poised to become an important tool in early disease detection, patient monitoring, and the development of new therapeutic strategies.

References

- 1. Breath volatile organic compounds (VOCs) as biomarkers for the diagnosis of pathological conditions: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Versatility and Diagnostic Potential of VOC Profiling for Noninfectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. An Early Lung Cancer Diagnostical Method Using this compound Biomarker Through Surface-Enhanced Raman Spectroscopy | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 5. 4-Hydroxy-2-Nonenal, a Reactive Product of Lipid Peroxidation, and Neurodegenerative Diseases: A Toxic Combination Illuminated by Redox Proteomics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxidative Stress and 4-hydroxy-2-nonenal (4-HNE): Implications in the Pathogenesis and Treatment of Aging-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The lipid peroxidation product 4-hydroxy-2-nonenal: Advances in chemistry and analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lipid Peroxidation Produces a Diverse Mixture of Saturated and Unsaturated Aldehydes in Exhaled Breath That Can Serve as Biomarkers of Lung Cancer—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ascorbylated 4-hydroxy-2-nonenal as a potential biomarker of oxidative stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-Hydroxy-2-nonenal, a lipid peroxidation product, as a biomarker in diabetes and its complications: challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. alsnewstoday.com [alsnewstoday.com]

- 13. Volatile organic compounds in exhaled human breath for the diagnosis of malignant pleural mesothelioma: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Circulating Biomarkers for Early Stage Non-Small Cell Lung Carcinoma Detection: Supplementation to Low‐Dose Computed Tomography [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. Non-Invasive Biomarkers for Early Detection of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Non-Invasive Biomarkers for Early Detection of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Diagnosis by Volatile Organic Compounds in Exhaled Breath from Patients with Gastric and Colorectal Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Diagnostic Value of Nonacid Nucleic Blood Tumor Marker Panels in Early Diagnosing Breast Cancer: A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Breath carbonyl levels in a human population of seven hundred participants - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Gas-Phase Biosensors (Bio-Sniffers) for Measurement of 2-Nonenal, the Causative Volatile Molecule of Human Aging-Related Body Odor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of 2-Nonenal and Its Application to Body Odor Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. spectroscopyonline.com [spectroscopyonline.com]

- 25. mdpi.com [mdpi.com]

- 26. Exhaled breath analysis using GC-MS and an electronic nose for lung cancer diagnostics - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 27. researchgate.net [researchgate.net]

- 28. rsc.org [rsc.org]

- 29. Real-Time VOC Analyzer - Syft Technologies [syft.com]

- 30. msconsult.dk [msconsult.dk]

- 31. chromatographyonline.com [chromatographyonline.com]

- 32. researchgate.net [researchgate.net]

- 33. Analysis of the trend of volatile compounds by HS-SPME-GC-MS and the main factors affecting the formation of rancid odor during the oxidation process of infant nutrition package - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Nonanal via Hydroformylation of 1-Octene: A Technical Guide

Introduction

Hydroformylation, also known as the oxo synthesis or oxo process, is a cornerstone of industrial organic chemistry, facilitating the production of aldehydes from alkenes.[1] This process involves the net addition of a formyl group (-CHO) and a hydrogen atom across the carbon-carbon double bond of an olefin.[1] The resulting aldehydes are versatile intermediates, readily converted into a multitude of secondary products, including alcohols for detergents and specialty chemicals for fragrances and pharmaceuticals.[1] The hydroformylation of 1-octene (B94956) to produce nonanal (B32974) is a reaction of significant industrial interest. This compound, a C9 aldehyde, finds applications in the flavor and fragrance industry and as a precursor for the synthesis of other valuable chemicals. This guide provides an in-depth technical overview of the synthesis of this compound via the hydroformylation of 1-octene, focusing on the core aspects relevant to researchers, scientists, and professionals in drug development.

The primary products of 1-octene hydroformylation are the linear aldehyde, n-nonanal, and its branched isomer, 2-methyloctanal.[2] The regioselectivity of the reaction, which dictates the ratio of these two products (n/iso ratio), is a critical parameter, as the linear isomer is often the more desired product.[3] The reaction is typically catalyzed by transition metal complexes, with rhodium and cobalt being the most common.[4] Rhodium-based catalysts, in particular, are known for their high activity and selectivity under milder reaction conditions compared to their cobalt counterparts.[5]

Catalytic Systems and Reaction Mechanism

The heart of the hydroformylation process lies in the catalyst. While cobalt catalysts are used in some industrial processes for higher olefins, rhodium-based catalysts, often modified with phosphine (B1218219) or phosphite (B83602) ligands, are generally preferred for their superior performance.[1][5] The choice of ligand is crucial as it significantly influences the catalyst's activity, stability, and, most importantly, the regioselectivity of the reaction.[6]

The generally accepted mechanism for rhodium-catalyzed hydroformylation, based on the Heck and Breslow mechanism, involves a series of steps within a catalytic cycle:

-

Catalyst Activation: A rhodium precursor reacts with syngas (a mixture of CO and H₂) to form the active catalytic species, typically a rhodium-hydrido-carbonyl complex.

-

Olefin Coordination: The alkene (1-octene) coordinates to the rhodium center.

-

Migratory Insertion: The hydride ligand migrates to one of the olefinic carbons, forming a rhodium-alkyl intermediate. This step determines the regioselectivity. The addition of the hydride to the internal carbon of the double bond leads to a linear alkyl group and ultimately the linear aldehyde, while addition to the terminal carbon results in a branched alkyl group and the branched aldehyde.[4]

-

CO Coordination: A molecule of carbon monoxide coordinates to the rhodium center.

-

Acyl Formation: The alkyl group migrates to a coordinated carbonyl ligand, forming a rhodium-acyl species.

-

Oxidative Addition of Hydrogen: A molecule of hydrogen adds to the rhodium center.

-

Reductive Elimination: The aldehyde product is eliminated, regenerating the active catalyst for the next cycle.[1]

Factors Influencing Regioselectivity

Achieving high regioselectivity towards the linear aldehyde, n-nonanal, is a primary objective in the hydroformylation of 1-octene. Several factors can be manipulated to control the n/iso ratio:

-

Ligand Design: The steric and electronic properties of the ligands coordinated to the rhodium center are paramount. Bulky ligands tend to favor the formation of the linear aldehyde by sterically hindering the formation of the more crowded branched intermediate.

-

Temperature: Higher temperatures can sometimes decrease the selectivity for the linear product.[6]

-

Pressure: The partial pressures of carbon monoxide and hydrogen can influence both the rate and selectivity. High CO partial pressures can sometimes inhibit the reaction.[7]

-

Catalyst Concentration: The concentration of the catalyst can affect the reaction rate.

-

Solvent: The choice of solvent can also play a role in the catalyst's performance and the product distribution.

Data on Hydroformylation of 1-Octene

The following tables summarize quantitative data from various studies on the hydroformylation of 1-octene, showcasing the effects of different catalysts and reaction conditions.

Table 1: Performance of Various Catalytic Systems

| Catalyst Precursor | Ligand | Solvent | Temp. (°C) | Pressure (bar) | Time (h) | Conversion (%) | n/iso ratio | Reference |

| Rh(acac)(CO)₂ | BIPHEPHOS | Toluene | 125 | 20 | 4 | >95 | 8.1 (89% selectivity to n-nonanal) | [8] |

| Rh(acac)(CO)₂ | BIPHEPHOS | Propylene Carbonate | 125 | 20 | - | >95 | 19 (95% selectivity to n-nonanal) | [8] |

| HRh(CO)(PPh₃)₃ | P(OPh)₃ | Propylene Carbonate/Dodecane/1,4-Dioxane | 80-100 | - | 2 | up to 97 | up to 8.1 (89% selectivity to n-nonanal) | [9] |

| Rh(CO)₂(acac) | Sulfoxantphos | [Bmim][PF₆] Ionic Liquid | 100 | - | 24 | 79 | 61 | |

| [Rh(acac)(CO)₂] | [OMIM][TPPMS] | Supercritical CO₂ | - | 140 | continuous | - | - | [10][11][12] |

| Rh/TImT-TBPT | - | Toluene | 100 | 60 | - | - | - | [13] |

Table 2: Effect of Reaction Parameters on Reductive Hydroformylation

| Catalyst | Rh:N ratio | Time (h) | Conversion (%) | Alcohol Yield (%) | n/iso ratio | Rh Leaching (%) | Reference |

| Rh@APIII | 1:3 | 20 | >99 | >99 | - | 25 | [14] |

| Rh@APIII | 1:9 | 20 | >99 | >99 | - | - | [14] |

| Rh@APIII | 1:18 | 20 | >99 | >99 | - | 2 | [14] |

Experimental Protocols

The following provides a generalized experimental protocol for the hydroformylation of 1-octene in a batch reactor, based on common practices described in the literature. Specific details may vary depending on the catalyst system and equipment used.

1. Catalyst Preparation/Activation (in situ)

-

The rhodium precursor (e.g., Rh(acac)(CO)₂) and the desired ligand (e.g., a phosphine or phosphite) are charged into the reactor under an inert atmosphere (e.g., nitrogen or argon).

-

The solvent is then added, and the mixture is stirred to ensure dissolution and complex formation.

2. Reactor Setup and Reaction Execution

-

The reactor, typically a high-pressure autoclave equipped with a magnetic stirrer, temperature controller, and gas inlets/outlets, is sealed and purged several times with syngas (CO/H₂).

-

The reactor is heated to the desired reaction temperature.

-

1-octene is then introduced into the reactor.

-

The reactor is pressurized with syngas to the desired pressure, and stirring is commenced to initiate the reaction.

-

The reaction is allowed to proceed for the specified duration, with the pressure maintained by a continuous supply of syngas.

3. Reaction Quenching and Product Recovery

-

Upon completion, the reactor is cooled to room temperature, and the excess gas is carefully vented.

-

The reaction mixture is collected from the reactor.

4. Product Analysis

-

The composition of the product mixture is typically analyzed by gas chromatography (GC) using a suitable column and a flame ionization detector (FID).

-

An internal standard is often used for quantitative analysis to determine the conversion of 1-octene and the yields of the aldehyde products.

-

The n/iso ratio is calculated from the relative peak areas of n-nonanal and 2-methyloctanal.

5. Catalyst Recycling (for homogeneous systems)

-

For some systems, particularly those using ionic liquids or multiphase solvents, the catalyst can be separated from the product phase for reuse.[7] This may involve simple phase separation after cooling the reaction mixture.[9]

-

In other cases, distillation may be employed to separate the lower-boiling products from the less volatile catalyst.[15]

Conclusion

The synthesis of this compound via the hydroformylation of 1-octene is a well-established and industrially significant process. The use of rhodium-based catalysts, particularly those modified with tailored ligands, allows for high conversion and excellent regioselectivity towards the desired linear aldehyde under relatively mild conditions. The choice of catalyst, ligand, and reaction parameters such as temperature and pressure are critical in optimizing the process for high yield and selectivity. Advances in catalyst design, including the use of multiphase systems and supported catalysts, continue to improve the efficiency and sustainability of this important chemical transformation by facilitating catalyst recovery and reuse. This guide has provided a comprehensive overview of the key technical aspects of this reaction, offering valuable insights for researchers and professionals in the chemical and pharmaceutical sciences.

References

- 1. Hydroformylation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Controlling regioselectivity in alkene hydroformylation [morressier.com]

- 4. mt.com [mt.com]

- 5. A Greener Higher Olefin Hydroformylation Process (Chapter 8) - Green Catalysis and Reaction Engineering [cambridge.org]

- 6. Highly (regio)selective hydroformylation of olefins using self-assembling phosphines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00714J [pubs.rsc.org]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. “Solventless” continuous flow homogeneous hydroformylation of 1-octene - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. "Solventless" continuous flow homogeneous hydroformylation of 1-octene. | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. An Immobilized Rh‐Based Solid Molecular Catalyst for the Reductive Hydroformylation of 1‐Octene - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Olfactory Characteristics and Odor Profile of Nonanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonanal (B32974), a nine-carbon saturated aldehyde (C9H18O), is a significant volatile organic compound with a complex and multifaceted odor profile.[1] It is a key component in the aromas of various natural products, including citrus fruits and flowers, and is widely utilized in the fragrance and flavor industries.[2][3] Understanding the specific olfactory characteristics of this compound, the methodologies used to evaluate its scent profile, and the underlying biological mechanisms of its perception is crucial for research in sensory science, product development, and the study of olfaction. This technical guide provides a comprehensive overview of the olfactory properties of this compound, detailed experimental protocols for its sensory and instrumental analysis, and an exploration of the molecular pathways involved in its detection.

Olfactory Characteristics and Odor Profile of this compound

This compound is characterized by a complex odor profile that is highly dependent on its concentration. Its scent is generally described as a combination of fatty, citrus, green, waxy, and floral notes.[4] At varying concentrations, specific descriptors such as rose, orange peel, and even cucumber have been attributed to this compound.[3]

Odor Descriptors

The perceived scent of this compound is a blend of several characteristic notes. The most commonly cited descriptors in scientific literature and industry publications include:

-

Fatty/Oily: A prominent characteristic, often described as a waxy or greasy scent.[2]

-

Citrus: Reminiscent of orange and other citrus peels.[1]

-